4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine, also known as MPTP, is a synthetic compound that is widely used in scientific research to understand the mechanism of Parkinson's disease. MPTP is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra region of the brain, leading to the development of Parkinson's disease-like symptoms in humans and primates.
Mécanisme D'action
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is selectively taken up by dopamine-producing neurons in the substantia nigra region of the brain, where it is metabolized by the enzyme monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+). MPP+ is a potent neurotoxin that selectively damages dopamine-producing neurons, leading to a decrease in dopamine levels in the brain and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine-induced Parkinson's disease-like symptoms in animals include tremors, rigidity, bradykinesia, and postural instability. Biochemically, 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine leads to a decrease in dopamine levels in the brain, which is the hallmark of Parkinson's disease. 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine also leads to an increase in oxidative stress and inflammation in the brain, which are thought to contribute to the development of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is a potent and selective neurotoxin that induces Parkinson's disease-like symptoms in animals, making it an ideal tool for studying the mechanism of Parkinson's disease. 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is also relatively easy to administer and has a rapid onset of action, allowing for the rapid induction of Parkinson's disease-like symptoms in animals. However, 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine has some limitations in lab experiments, including the fact that it only induces a subset of the symptoms of Parkinson's disease and does not fully replicate the disease.
Orientations Futures
There are several future directions for research on 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine, including the development of new animal models of Parkinson's disease that more closely mimic the disease in humans. Other future directions include the identification of new therapeutic targets for the treatment of Parkinson's disease, the development of new drugs that can prevent or slow the progression of Parkinson's disease, and the evaluation of the long-term effects of 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine exposure on animals and humans.
Méthodes De Synthèse
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine) with hydrofluoric acid (HF) and 4-methoxy-3-methylbenzyl chloride (MMBC). The reaction is carried out under acidic conditions, and the product is purified by column chromatography.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is widely used in scientific research to induce Parkinson's disease-like symptoms in animals, particularly in primates. 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is administered to animals either intravenously or intramuscularly, and the onset of Parkinson's disease-like symptoms is observed within a few days. 4-(4-fluorophenyl)-1-(4-methoxy-3-methylbenzyl)-1,2,3,6-tetrahydropyridine is also used to study the mechanism of Parkinson's disease and to evaluate the efficacy of potential therapeutic drugs.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-1-[(4-methoxy-3-methylphenyl)methyl]-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-15-13-16(3-8-20(15)23-2)14-22-11-9-18(10-12-22)17-4-6-19(21)7-5-17/h3-9,13H,10-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULHBMCCRFFKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.